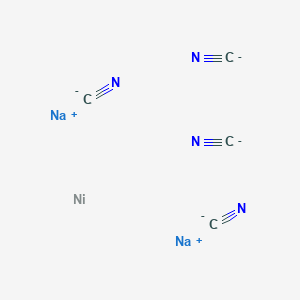
Ácido (benciltio)acético
Descripción general
Descripción
(Benzylthio)acetic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in material science and catalysis. It has been synthesized with a considerable yield and has been subjected to various analyses to understand its structure, reactivity, and thermal properties.
Synthesis Analysis
The synthesis of (Benzylthio)acetic acid is achieved from benzyl chloride and thiourea, resulting in a 78% yield. Crystals of this compound are grown by the slow solvent evaporation technique from pure methanol, which facilitates the analysis of its molecular and crystal structure through X-ray diffraction techniques (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Molecular Structure Analysis
The molecular structure of (Benzylthio)acetic acid has been thoroughly investigated using single-crystal X-ray and powder diffraction techniques. The acid molecule adopts a bent conformation in the solid state, with the crystal structure stabilized by a variety of intermolecular interactions, including O–H···O, C–H···O, C–H···S, and C–H···π contacts. This detailed structural analysis provides insight into the compound’s potential interaction sites for further chemical reactions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Chemical Reactions and Properties
(Benzylthio)acetic acid demonstrates interesting reactivity, particularly in forming noncovalent-bonded supramolecular frameworks when co-crystallized with various compounds, such as L-proline, D-proline, DL-proline, isonicotinamide, and tryptamine. These reactions result in crystalline compounds with varying stoichiometries and intermolecular interactions, highlighting the versatility of (Benzylthio)acetic acid in supramolecular chemistry (Sienkiewicz-Gromiuk & Drzewiecka-Antonik, 2022).
Physical Properties Analysis
The physical properties of (Benzylthio)acetic acid, including its melting points and thermal decomposition behavior, have been analyzed through thermogravimetry (TG) and differential scanning calorimetry (DSC). The thermal decomposition of the obtained material takes place above 150°C, indicating its stability under a wide range of temperatures (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Chemical Properties Analysis
The chemical properties of (Benzylthio)acetic acid have been explored through DFT studies, which include conformational search, molecular (monomer and dimer) structure analysis, vibrational spectroscopy, and some electronic properties. These studies provide a comprehensive understanding of the electronic characteristics, optimized geometrical structures, and potential coordination sites for metal complex formation, offering valuable insights into the compound’s reactivity and applications in catalysis (Sienkiewicz-Gromiuk, 2018).
Aplicaciones Científicas De Investigación
Construcción de Marcos Orgánicos Supramoleculares
El ácido (benciltio)acético (HBTA) y algunas aminopiridinas se incorporaron con éxito como unidades estructurales en la construcción de cuatro nuevos marcos orgánicos supramoleculares . Los sólidos cristalinos recibidos se inspeccionaron mediante difracción de rayos X de monocristal (SC XRD) para obtener información sobre las facetas estructurales y supramoleculares .
Co-cristalización con Aminopiridinas
La co-cristalización de ácido (benciltio)acético (HBTA) con aminopiridinas condujo a la formación de diferentes formas de fases cristalinas multicomponente . Las estructuras moleculares de estos co-cristales consisten en o bien un residuo neutro de cada componente de partida o bien un residuo no ionizado del ingrediente de aminopiridina y dos residuos neutros del componente ácido .
Formación de Solvato Salino
En el caso del agregado con 2,4,6-triaminopiridina (2,4,6-TAP), los residuos iónicos correspondientes se mantienen predominantemente mediante las interacciones de enlace de hidrógeno asistidas por carga N piridinio –H···O carboxilato y N amina –H···O carboxilato . La red de enlace H más extensa se observa en la estructura cristalina de este solvato salino .
Co-cristalización con Compuestos de Prolina
La co-cristalización de ácido (benciltio)acético (HBTA) con L-prolina (L-PRO), D-prolina (D-PRO), DL-prolina (DL-PRO), isonicotinamida (INA) y triptamina (TPA) condujo a la formación de cinco nuevos compuestos cristalinos . Estos ensamblajes supramoleculares preparados se caracterizaron mediante difracción de rayos X de monocristal, análisis elemental, espectroscopia FT-IR y análisis térmico basado en termogravimetría (TG) combinado con calorimetría de barrido diferencial (DSC) .
Formación de Co-cristales Zwitteriónicos
La integración de HBTA con co-formadores seleccionados que contienen N produjo diferentes formas de fases cristalinas multicomponente: co-cristales zwitteriónicos . En las unidades asimétricas de estos co-cristales, el ingrediente ácido está protonado, mientras que las entidades correspondientes que contienen N toman la forma zwitteriónica<a aria-label="2: The integration of HBTA with selected N-containing co-formers yielded different forms of multi-component crystalline phases: zwitterionic co-crystals2" data-citationid="9d612005-b50d-c582-d467-7ba68e20fb94-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/1
Safety and Hazards
Mecanismo De Acción
- HBTA is a compound that has been incorporated into novel supramolecular organic frameworks. These frameworks are constructed using structural units derived from HBTA and various aminopyrimidines, including 2-aminopyrimidine (2-AP), 5-aminopyrimidine (5-AP), 2-amino-4,6-dimethylpyrimidine (2-A-4,6-DMP), and 2,4,6-triaminopyrimidine (2,4,6-TAP) .
- HBTA interacts with aminopyrimidines to create co-crystals or salt solvates. The molecular structures of these aggregates involve neutral residues of starting components (e.g., 2-AP, 5-AP, and 2-A-4,6-DMP) or ionized residues (in the case of 2,4,6-TAP) .
- The interactions primarily rely on hydrogen bonding, specifically O carboxylic –H···N pyrimidine and N amine –H···O carboxylic bonds in co-crystals, and N pyrimidinium –H···O carboxylate and N amine –H···O carboxylate bonds in the salt solvate .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
2-benzylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLVTQRRKPBQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059273 | |
| Record name | Benzylmercaptoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103-46-8 | |
| Record name | 2-[(Phenylmethyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylmercaptoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Benzylthio)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-[(phenylmethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzylmercaptoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (benzylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (BENZYLTHIO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW6M2YXX8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)











